2-dodecylbenzenesulfonic acid is a member of the class dodecylbenzenesulfonic acids that is benzenesulfonic acid in which the hydrogen at position 2 of the phenyl ring is substituted by a dodecyl group. It has a role as an animal metabolite.
2-Dodecylbenzenesulfonic acid
CAS No.: 47221-31-8
Cat. No.: VC8468079
Molecular Formula: C18H30O3S
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 47221-31-8 |
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Molecular Formula | C18H30O3S |
Molecular Weight | 326.5 g/mol |
IUPAC Name | 2-dodecylbenzenesulfonic acid |
Standard InChI | InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21) |
Standard InChI Key | WBIQQQGBSDOWNP-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Canonical SMILES | CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Boiling Point | greater than 440 °F at 760 mm Hg (USCG, 1999) > 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm |
Colorform | Light yellow to brown |
Flash Point | 300 °F (USCG, 1999) 300 °F open cup |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
2-Dodecylbenzenesulfonic acid (CAS No. 27176-87-0) consists of a hydrophobic dodecyl chain and a hydrophilic sulfonic acid group, conferring amphiphilic properties critical for its surfactant behavior . The IUPAC name is 2-dodecylbenzenesulfonic acid, and its structure is defined by a benzene ring sulfonated at position 1 with a dodecyl substituent at position 2 .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 326.49 g/mol |
Melting Point | 10°C |
Boiling Point | 315°C |
Density | 1.06 g/mL at 20°C |
pKa | 0.7 (at 20°C) |
LogP (Octanol-Water) | 4.78 |
Water Solubility | 100 mg/L at 25°C |
Flash Point | 85°F (29.4°C) |
The compound exists as a colorless to light yellow liquid under standard conditions, exhibiting hygroscopicity and stability in acidic environments . Its low water solubility and high LogP value underscore its lipophilic nature, making it suitable for non-polar solvent systems .
Synthesis and Industrial Production
Advanced Microreactor Technology
A patent-pending method (CN109912462B) employs a circulating microreactor to enhance reaction efficiency . Key steps include:
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Mixing: Dodecylbenzene and (dissolved in 1,2-dichloroethane) are rapidly combined in a microporous dispersion reactor.
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Recycling: Unreacted dodecylbenzene is continuously reintroduced into the reactor.
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Aging: Post-reaction aging for 30–50 minutes ensures complete conversion.
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Solvent Recovery: 1,2-Dichloroethane is removed via rotary evaporation, yielding 98% pure 2-DBSA .
Advantages of Microreactor Synthesis :
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Eliminates localized concentration gradients.
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Prevents overheating through precise temperature control.
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Reduces waste acid generation, simplifying purification.
Physicochemical and Functional Properties
Solubility and Stability
2-DBSA is soluble in water, alcohols, glycol ethers, and hydrocarbons, enabling its use in diverse formulations . The compound is hygroscopic and incompatible with bases, oxidizing agents, and metals, necessitating storage at 2–8°C in inert containers .
Surface Activity and Catalytic Efficiency
The amphiphilic structure of 2-DBSA allows it to act as a Brønsted acid catalyst in esterification and condensation reactions. For example, it catalyzes the esterification of oleic acid for biodiesel production, achieving yields exceeding 90% under optimized conditions . Its sulfonic acid group () provides strong acidity (), facilitating proton transfer in organic syntheses .
Industrial and Biochemical Applications
Surfactants and Detergent Formulations
2-DBSA is a precursor to sodium dodecylbenzenesulfonate (SDBS), a key anionic surfactant in detergents and emulsifiers . SDBS reduces surface tension in aqueous solutions, enabling efficient dirt removal in household and industrial cleaners .
Corrosion Inhibition
Electrodeposition of 2-DBSA-doped polypyrrole (PPy) films on aluminum alloys enhances corrosion resistance by forming a protective barrier against oxidative agents .
Biochemical Research
SDBS is utilized in amperometric biosensors for glucose detection, leveraging its surfactant properties to stabilize enzyme-electrode interfaces . Additionally, it facilitates the ionic self-assembly of cyclophanes, which are pivotal in drug delivery systems .
Advanced Materials
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Nanofluids: Doping polyaniline (PANI) with 2-DBSA improves thermal conductivity and specific heat capacity, benefiting cooling systems in electronics .
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Conducting Polymers: 2-DBSA serves as a dopant for polymers like polypyrrole, enhancing electrical conductivity for use in antistatic coatings .
Recent Research and Future Directions
Green Synthesis Innovations
The microreactor technique exemplifies advancements in sustainable chemistry, minimizing solvent waste and energy consumption . Future research aims to replace 1,2-dichloroethane with biodegradable solvents to further reduce environmental footprint .
Biomedical Applications
Preliminary studies explore 2-DBSA’s role in anticancer drug delivery, where its surfactant properties enhance nanoparticle dispersion and target specificity .
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